molecular formula C24H28N2O2 B297355 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B297355
M. Wt: 376.5 g/mol
InChI Key: SBTXNBHQOVASQA-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as IPP, is a synthetic compound that belongs to the class of pyrazolone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokines and enzymes, such as COX-2, and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress and inflammation. Additionally, 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is its high potency and selectivity for the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in inflammation and immune response. Additionally, 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. One limitation of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more efficient synthesis methods for 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, which could increase its availability for research and development. Another area of interest is the investigation of the potential of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the potential of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one as an anti-tumor agent warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more water-soluble derivatives of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one could increase its potential for in vivo use.

Synthesis Methods

The synthesis of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction between 4-isopropyl-2-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with phenylhydrazine and propyl bromide to yield 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. This method has been optimized to produce high yields of pure 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one with minimal side reactions.

Scientific Research Applications

4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, in vitro and in vivo. 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has also been investigated for its potential as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

(4Z)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one

InChI

InChI=1S/C24H28N2O2/c1-6-10-22-21(24(27)26(25-22)19-11-8-7-9-12-19)15-18-14-20(16(2)3)23(28-5)13-17(18)4/h7-9,11-16H,6,10H2,1-5H3/b21-15-

InChI Key

SBTXNBHQOVASQA-QNGOZBTKSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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